molecular formula C6H7BrS B3245778 5-Bromo-2,3-dimethylthiophene CAS No. 172319-78-7

5-Bromo-2,3-dimethylthiophene

Cat. No.: B3245778
CAS No.: 172319-78-7
M. Wt: 191.09 g/mol
InChI Key: CRKLUJWBTPVWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dimethylthiophene is a chemical compound with the CAS Number: 172319-78-7 . It has a molecular weight of 191.09 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3 . The InChI key is CRKLUJWBTPVWHI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 191.09 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis of Halobutadienes

5-Bromo-2,3-dimethylthiophene is utilized in the stereoselective synthesis of dialkylaminomethyl-substituted halobutadienes. This synthesis is an example of using thiophenes for regio- and stereospecific syntheses of highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

Optimization of Ring-Opening Reactions

Studies on the optimization of the ring-opening reaction of thiophene-1,1-dioxides involve 3-bromo-2,5-dimethylthiophene-1,1-dioxide as a model reagent. This research is crucial for understanding the reaction pathways and optimizing conditions for the desired products (Tsirk, Gronowitz, & Hörnfeldt, 1998).

Polymer Synthesis

This compound derivatives are used in the synthesis of polymers. For instance, dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene, a related compound, has been demonstrated to produce high molecular weight poly(3-hexylthiophene) with high regioregularity (Wang, Takita, Kikuzaki, & Ozawa, 2010).

Photostabilization of Materials

New thiophene derivatives, including those related to this compound, have been synthesized for use as photostabilizers in materials like rigid poly(vinyl chloride). These compounds help reduce the level of photodegradation, thus enhancing material stability (Balakit et al., 2015).

Nitration Reactions

The nitration of derivatives of 2,5-dimethylthiophene leads to various products with potential applications in organic synthesis and materials science. These reactions open pathways for the formation of complex organic compounds (Suzuki et al., 1981).

Safety and Hazards

The safety information for 5-Bromo-2,3-dimethylthiophene includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

5-Bromo-2,3-dimethylthiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Mode of Action

Thiophene and its derivatives are known to undergo electrophilic substitution reactions . Thiophene is a π-excessive heteroaromatic, meaning it easily reacts with electrophiles . Direct bromination by bromine in acetic acid or in chloroform allows the synthesis of brominated thiophenes .

Biochemical Pathways

Thiophene derivatives are known to be involved in various reactions, including suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .

Result of Action

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The success of the sm cross-coupling reaction, which thiophene derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Properties

IUPAC Name

5-bromo-2,3-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKLUJWBTPVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dimethylthiophene
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dimethylthiophene
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3-dimethylthiophene
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,3-dimethylthiophene
Reactant of Route 5
5-Bromo-2,3-dimethylthiophene
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,3-dimethylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.